Acetophenone phenylhydrazone
Description
Significance within Hydrazone Chemistry and Organic Synthesis
As a prominent member of the hydrazone class of compounds, acetophenone (B1666503) phenylhydrazone is characterized by the presence of a C=N-N functional group. evitachem.com This structural feature is the cornerstone of its reactivity and utility in organic synthesis. It is a key building block in the construction of various heterocyclic systems, most notably indoles and pyrazoles. slideshare.net The ability of acetophenone phenylhydrazone to undergo cyclization reactions, such as the Vilsmeier-Haack reaction to form pyrazole-4-carbaldehydes, highlights its importance as a precursor to bioactive molecules. Furthermore, its role in the Fischer indole (B1671886) synthesis, a classic method for preparing indoles, underscores its foundational importance in heterocyclic chemistry. vaia.com
Beyond its role in forming heterocyclic structures, this compound participates in a variety of other chemical transformations, including oxidation and reduction reactions. These reactions allow for the synthesis of a diverse range of nitrogen-containing compounds. Its utility extends to being an analytical reagent and a key intermediate in the production of dyes, pigments, and pharmaceuticals. ontosight.ai
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₁₄H₁₄N₂ |
| Molar Mass | 210.28 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 105-106 °C orgsyn.org |
| Boiling Point | Decomposes |
| Solubility | Soluble in ethanol (B145695) orgsyn.org |
Historical Context of its Discovery and Initial Research Applications
The synthesis of this compound is rooted in the foundational work on hydrazines by Emil Fischer in the late 19th century. acs.org The reaction itself is a straightforward condensation, typically achieved by warming a mixture of acetophenone and phenylhydrazine (B124118), often in the presence of a catalytic amount of acid like glacial acetic acid. rsc.org Early preparations involved heating the reactants on a steam cone, followed by crystallization from ethanol. orgsyn.org
One of the earliest and most significant applications of this compound was in the Fischer indole synthesis, a reaction discovered by Emil Fischer in 1883. wikipedia.org This reaction involves the acid-catalyzed rearrangement of the phenylhydrazone to form an indole, a privileged scaffold in medicinal chemistry. vaia.comwikipedia.org The mechanism involves the tautomerization of the phenylhydrazone to its enamine form, followed by a rsc.orgrsc.org-sigmatropic rearrangement. vaia.comwikipedia.org This historical application cemented the importance of this compound as a key intermediate in the synthesis of complex nitrogen-containing heterocycles.
Evolution of Research Directions on this compound
Initial research on this compound was primarily focused on its synthesis and its utility in fundamental organic reactions like the Fischer indole synthesis. orgsyn.orgwikipedia.org However, over time, the scope of research has expanded significantly, driven by the diverse biological activities exhibited by its derivatives.
In recent decades, there has been a notable shift towards exploring the applications of this compound and its derivatives in medicinal chemistry. mdpi.com Researchers have synthesized and evaluated a wide range of derivatives for their potential as antimicrobial, anticonvulsant, anti-inflammatory, and anticancer agents. wjpr.netresearchgate.net For instance, some studies have shown that while this compound itself exhibits weak antimicrobial activity, its derivatives, such as pyrazole-carbaldehydes, display enhanced potency. researchgate.netresearchgate.net Similarly, certain derivatives have been investigated for their anticonvulsant properties, showing promise in preclinical models. wjpr.netresearchgate.net
The field of materials science has also begun to explore the potential of this compound and related compounds. ontosight.ai Their chromophoric nature and ability to form stable metal complexes make them candidates for applications in dyes and pigments. The ongoing research into this versatile molecule continues to uncover new applications, demonstrating its enduring importance in the chemical sciences.
Table 2: Key Research Milestones for this compound
| Year | Research Focus | Key Finding/Application |
|---|---|---|
| 1883 | Fischer Indole Synthesis | Discovery of the reaction using phenylhydrazones to synthesize indoles. wikipedia.org |
| Early 1900s | Synthesis and Characterization | Optimization of synthetic methods and characterization of the compound. orgsyn.org |
| Mid-20th Century | Mechanistic Studies | Elucidation of the mechanism of the Fischer indole synthesis and other reactions. vaia.com |
| Late 20th/Early 21st Century | Medicinal Chemistry | Synthesis and evaluation of derivatives for antimicrobial and anticonvulsant activities. wjpr.netresearchgate.net |
| Present | Materials Science and Advanced Synthesis | Exploration of applications in materials and development of new synthetic methodologies. ontosight.ai |
Structure
2D Structure
Properties
IUPAC Name |
N-[(E)-1-phenylethylideneamino]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-12(13-8-4-2-5-9-13)15-16-14-10-6-3-7-11-14/h2-11,16H,1H3/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSCIFXVLXCFIQ-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=CC=C1)/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
583-11-9 | |
| Record name | Acetophenone phenylhydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetophenone phenylhydrazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68553 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis Methodologies and Mechanistic Investigations
Condensation Reaction Protocols for Acetophenone (B1666503) Phenylhydrazone Synthesis
The formation of acetophenone phenylhydrazone from acetophenone and phenylhydrazine (B124118) is a well-established condensation reaction. This reaction involves the nucleophilic attack of the terminal nitrogen of phenylhydrazine on the electrophilic carbonyl carbon of acetophenone, followed by the elimination of a water molecule to form the hydrazone.
The most common and classical method for synthesizing this compound is the acid-catalyzed condensation of acetophenone with phenylhydrazine. slideshare.net A typical procedure involves warming a mixture of equimolar amounts of acetophenone and phenylhydrazine, often in a suitable solvent like ethanol (B145695) and in the presence of a catalytic amount of a weak acid, such as glacial acetic acid. youtube.comrsc.org In one described method, the reactants are warmed on a steam cone for an hour, and the resulting hot mixture is dissolved in ethanol to induce crystallization upon cooling. orgsyn.org Another variation involves adding a solution of phenylhydrazine in aqueous acetic acid to a solution of acetophenone in glacial acetic acid, followed by cooling and shaking to precipitate the product. rsc.org The reaction proceeds through the formation of a carbinolamine intermediate, which then dehydrates to yield the final hydrazone product.
The choice of solvent significantly influences the rate and efficiency of this compound formation. asianpubs.orgasianpubs.org Kinetic studies have been performed in various dipolar and aprotic solvents, including acetic acid, dichloroacetic acid, dioxane, and dimethyl sulfoxide (B87167) (DMSO), to assess the impact of the medium on the reaction. asianpubs.org It has been observed that the polarity of the solvent plays a crucial role; an increase in solvent polarity generally leads to an increase in the reaction rate. asianpubs.orgasianpubs.orgresearchgate.net For instance, the reaction rate is affected by the dielectric constant of the solvent compositions. asianpubs.org Ethanol is a commonly used solvent for this reaction, providing a medium where both reactants are soluble and facilitating crystallization of the product upon cooling. slideshare.netorgsyn.org The use of glacial acetic acid not only as a catalyst but also as a solvent has been reported. rsc.orguni.edu In some cases, solvent-free conditions are employed, where simply warming the mixture of reactants is sufficient to drive the reaction. orgsyn.org The selection of the solvent system is critical for optimizing the yield and purity of the final product, with ethanol/water mixtures being particularly useful for recrystallization due to the temperature-dependent solubility of the hydrazone.
| Solvent Medium | % Solvent (v/v) | Rate Constant (k₁) x 10³ s⁻¹ | Reference |
|---|---|---|---|
| Acetic Acid (AcOH) | 100 | 1.28 | asianpubs.org |
| Acetic Acid (AcOH) | 80 | 1.02 | asianpubs.org |
| Dichloroacetic Acid (DCA) | 100 | 1.43 | asianpubs.org |
| Dichloroacetic Acid (DCA) | 80 | 1.19 | asianpubs.org |
| Dioxane | 100 | 0.89 | asianpubs.org |
| Dioxane | 80 | 0.61 | asianpubs.org |
| Dimethyl Sulfoxide (DMSO) | 100 | 1.15 | asianpubs.org |
| Dimethyl Sulfoxide (DMSO) | 80 | 0.94 | asianpubs.org |
The temperature and duration of the reaction are critical parameters that must be optimized to achieve high yields of this compound while minimizing side reactions. Many classical procedures involve heating the reaction mixture. For example, refluxing a mixture of acetophenone, phenylhydrazine, and glacial acetic acid in ethanol is a common practice. rsc.org One specific protocol calls for refluxing for 3 hours at 95°C. rsc.org Another method involves heating the reactants on a steam bath for 10 minutes, followed by cooling to induce precipitation. slideshare.net A longer reflux time of 24 hours has been used in the synthesis of related hydrazones to ensure completion. orgsyn.org The reaction kinetics are pH-dependent; at low pH, the formation of the carbinolamine intermediate is the rate-determining step, whereas at higher pH, the dehydration of this intermediate becomes rate-limiting. The optimization of temperature is also crucial in subsequent purification steps, such as recrystallization, where controlled cooling is necessary to obtain pure crystals. orgsyn.org
Catalysts are frequently employed to accelerate the formation of this compound by increasing the electrophilicity of the carbonyl carbon and facilitating the key reaction steps.
Brønsted acids, most notably glacial acetic acid, are widely used as catalysts in the synthesis of this compound. slideshare.netrsc.org The mechanism of acid catalysis involves the protonation of the carbonyl oxygen of acetophenone. This protonation enhances the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of phenylhydrazine. This initial attack leads to the formation of a tetrahedral intermediate known as a carbinolamine. The acid catalyst then facilitates the dehydration of this intermediate by protonating the hydroxyl group, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation yields the stable C=N double bond of the hydrazone product. While acetic acid is common, other acids and buffer systems can also exhibit general acid-base catalysis, enhancing the proton transfer steps involved in the mechanism.
While classical synthesis relies on acid catalysis, metal complexes have been investigated for related transformations. Specifically, Rhodium(I) and Iridium(I) complexes have been successfully used to catalyze the intermolecular hydroamination of terminal alkynes with substituted hydrazines. rsc.orgnih.gov This reaction, while different from the direct condensation of a ketone, represents an alternative pathway to form the C-N bonds characteristic of hydrazone-like structures. In this process, the metal complex activates the alkyne and facilitates the addition of the N-H bond of the hydrazine (B178648) across the carbon-carbon triple bond. This methodology provides a route to various nitrogen-containing compounds and demonstrates the utility of transition metal catalysis in forming C-N linkages relevant to hydrazone chemistry. rsc.orgnih.gov
Role of Catalysts in Promoting Hydrazone Formation
Organocatalysis in Hydrazone Formation
The formation of hydrazones, including this compound, can be significantly accelerated through organocatalysis. Aniline (B41778) is a classic catalyst for these reactions, enhancing the rate of hydrazone formation and transimination via nucleophilic catalysis. acs.org However, its efficiency often requires high concentrations, and it possesses cellular toxicity, which has prompted the development of more effective and benign catalysts. nih.gov
Recent research has identified new classes of water-soluble organocatalysts that show superior activity at neutral pH. nih.gov Anthranilic acids and 3,5-diaminobenzoic acid, for example, can enhance reaction rates by one to two orders of magnitude compared to aniline-catalyzed reactions. nih.gov The mechanism for this enhanced activity involves the formation of an imine species between the catalyst and the carbonyl compound (acetophenone), which is the rate-limiting step at moderate catalyst concentrations. nih.gov The ortho-carboxylate group in anthranilate catalysts is believed to facilitate intramolecular proton transfer during both the initial imine formation and the subsequent reaction with phenylhydrazine. nih.gov
Further investigations into catalysts with alternative proton-donating groups have shown even greater efficacy. nih.gov It was hypothesized that the ortho-carboxyl group of anthranilic acids was key to their catalytic prowess, acting as an intramolecular proton donor. nih.gov Building on this, researchers explored other ortho-aminobenzene derivatives with different acidic groups. nih.gov Studies revealed that 2-aminobenzenephosphonic acids are superior to anthranilic acids for catalyzing hydrazone formation with various aldehyde substrates at biological pH. nih.gov More recently, 2-(aminomethyl)benzimidazoles have also been identified as highly effective catalysts, particularly for challenging aryl ketone substrates like acetophenone. acs.org
The table below summarizes the relative efficacy of various organocatalysts in promoting hydrazone formation.
| Catalyst | Catalyst Class | Relative Rate Enhancement (Compared to Aniline) | Key Mechanistic Feature |
| Aniline | Arylamine | 1x (Baseline) | Nucleophilic catalysis |
| 5-Methoxyanthranilic Acid | Anthranilic Acid | >6x | Intramolecular proton transfer via ortho-carboxylate nih.gov |
| 3,5-Diaminobenzoic Acid | Substituted Benzoic Acid | High (comparable to anthranilic acids) | Nucleophilic catalysis with enhanced basicity nih.gov |
| 2-Aminobenzenephosphonic Acid | Aryl Phosphonic Acid | Superior to anthranilic acids | Intramolecular proton transfer via ortho-phosphonate nih.gov |
| 2-(Aminomethyl)benzimidazole | N-Heterocycle | Up to 7-fold greater than aniline | Effective for sterically hindered ketones acs.org |
**2.2. Mechanistic Pathways of this compound Formation
The formation of this compound from acetophenone and phenylhydrazine is a condensation reaction that proceeds through a well-defined multi-step mechanism.
The reaction begins with the nucleophilic attack of the terminal nitrogen atom of phenylhydrazine on the electrophilic carbonyl carbon of acetophenone. nih.govlibretexts.org This initial step is often proton-catalyzed and leads to the formation of a tetrahedral intermediate. nih.gov
Following the nucleophilic addition, a proton transfer occurs, resulting in a neutral tetrahedral intermediate known as a carbinolamine or hemiaminal. nih.gov The final stage of the reaction is the acid-catalyzed dehydration of this intermediate. The hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of a water molecule and a proton from the adjacent nitrogen atom results in the formation of the C=N double bond characteristic of the this compound product. nih.gov
The principal intermediate in the formation of this compound is the carbinolamine. nih.govresearchgate.net This species, also referred to as a hemiaminal in the context of amine-carbonyl reactions, is a tetrahedral adduct formed from the initial nucleophilic attack of the hydrazine on the carbonyl group. nih.gov The carbinolamine is typically unstable and exists in equilibrium with the starting materials. Its formation is a crucial step, as it precedes the rate-determining dehydration that leads to the final hydrazone product. nih.gov The stability and rate of breakdown of this tetrahedral intermediate are highly dependent on the pH of the reaction medium. nih.gov
The kinetics of this compound formation are profoundly influenced by the pH of the solution, as the acidity affects both the nucleophilicity of the hydrazine and the efficiency of the dehydration step. nih.gov Consequently, the rate-determining step of the reaction changes with pH. nih.govnih.gov
Acidic Conditions (pH < 3): At very low pH, the phenylhydrazine nucleophile becomes extensively protonated, forming the corresponding phenylhydrazinium ion. This protonated species is not nucleophilic and cannot initiate the attack on the carbonyl carbon. nih.gov As a result, the reaction rate decreases significantly, and the initial nucleophilic attack becomes the rate-determining step. nih.gov
Mildly Acidic Conditions (pH ≈ 4.5): The reaction rate is generally optimal in weakly acidic conditions. nih.govljmu.ac.uk At this pH, there is a sufficient concentration of unprotonated, nucleophilic phenylhydrazine to attack the acetophenone, while the concentration of hydronium ions is high enough to effectively catalyze the dehydration of the carbinolamine intermediate. nih.gov
The table below outlines the relationship between pH and the kinetic profile of hydrazone formation.
| pH Range | State of Phenylhydrazine | Dehydration Step | Rate-Determining Step | Overall Reaction Rate |
| < 3 | Mostly protonated (non-nucleophilic) | Fast (acid-catalyzed) | Nucleophilic attack nih.gov | Slow nih.gov |
| ≈ 4.5 | Balance of protonated and free base | Efficiently catalyzed | Balanced | Optimal nih.gov |
| > 7 | Mostly free base (nucleophilic) | Slow (uncatalyzed) | Dehydration of carbinolamine nih.gov | Slow nih.govljmu.ac.uk |
This compound, like other imines with α-hydrogens, can exist in equilibrium with its tautomeric forms. thieme.de The most relevant tautomerism is the imine-enamine equilibrium, which is the nitrogen analog of the more familiar keto-enol tautomerism. thieme.dersc.org
In this process, a proton migrates from the α-carbon (the methyl group of the original acetophenone) to the imine nitrogen, accompanied by a shift of the C=N double bond to a C=C double bond. This results in the formation of an "enamine-azo" tautomer: C6H5-C(NH-NH-C6H5)=CH2. The equilibrium between the hydrazone (imine) form and the enamine form is dynamic. While the imine form is generally more stable, the enamine tautomer can play a role in the reactivity of the compound, as it possesses a nucleophilic carbon atom. thieme.de
Under certain conditions, such as the Fischer indole (B1671886) synthesis, this compound undergoes a significant acid-catalyzed rearrangement. orgsyn.org This is not a simple tautomerization but a complex intramolecular reaction involving a acs.orgacs.org-sigmatropic rearrangement of the protonated hydrazone, ultimately leading to the formation of 2-phenylindole (B188600) after the elimination of ammonia (B1221849). orgsyn.org
Advanced Synthetic Strategies and Innovations
Intermolecular Hydroamination of Alkynes as Alternative Synthetic Routes
The traditional synthesis of this compound involves the condensation of acetophenone and phenylhydrazine. However, alternative synthetic strategies focusing on atom economy, such as the intermolecular hydroamination of alkynes, have been explored. This approach involves the direct addition of a hydrazine derivative across the carbon-carbon triple bond of an alkyne. For the synthesis of this compound, the logical precursors for such a reaction would be phenylacetylene (B144264) and phenylhydrazine.
The catalytic hydroamination of alkynes with hydrazines, often referred to as hydrohydrazination, provides a direct route to hydrazones. This transformation is typically facilitated by transition metal catalysts. Research has shown that catalysts based on metals such as titanium and gold are effective in promoting the addition of N-H bonds of hydrazines across the alkyne functionality. nih.govnih.govresearchgate.net
The general mechanism for this reaction, particularly with terminal alkynes like phenylacetylene, proceeds via a Markovnikov-selective addition of the hydrazine to the alkyne. The process is believed to involve the formation of a metal-amido complex as a key catalytically active species. This is followed by the insertion of the alkyne into the metal-nitrogen bond. Subsequent protonolysis then releases the hydrazone product and regenerates the active catalyst. acs.org An alternative pathway involving a metal-vinylidene intermediate has also been proposed for terminal alkynes. acs.org
Titanium-based catalysts, for instance, have been developed for the hydroamination of alkynes with 1,1-disubstituted hydrazines. nih.govresearchgate.netacs.org While the direct application to monosubstituted hydrazines like phenylhydrazine for the synthesis of this compound is less commonly detailed, the underlying principles suggest its feasibility. The reaction of phenylacetylene with phenylhydrazine in the presence of a suitable catalyst would be expected to yield the desired this compound, as depicted in the following proposed reaction scheme:
Proposed Reaction Scheme: Phenylacetylene + Phenylhydrazine --(Catalyst)--> this compound
Gold catalysts have also been shown to be effective for the hydrohydrazination of terminal alkynes with hydrazides, leading to the formation of hydrazones. nih.gov The catalytic cycle is thought to involve the coordination of the alkyne to the gold center, followed by a nucleophilic attack of the hydrazine.
While specific, optimized conditions for the synthesis of this compound via this route are not extensively documented in readily available literature, the existing research on catalytic hydroamination of alkynes provides a strong foundation for its potential as an alternative synthetic methodology. Further research would be required to determine the optimal catalyst system, solvent, and reaction conditions to achieve high yields and selectivity for this specific transformation.
Role as a Precursor in Heterocyclic Compound Synthesis
The strategic placement of phenyl and hydrazone functionalities in this compound allows for its transformation into complex heterocyclic systems through carefully chosen synthetic routes.
The Fischer indole synthesis is a prominent and widely used method for the preparation of indole derivatives, and this compound serves as a classic substrate for this reaction. tsijournals.comresearchgate.netasianpubs.org The reaction involves the acid-catalyzed thermal cyclization of the phenylhydrazone, leading to the formation of a substituted indole with the elimination of ammonia. tsijournals.com
The mechanism of the Fischer indole synthesis commences with the tautomerization of the this compound to its enamine form. researchgate.net This is followed by a arkat-usa.orgarkat-usa.org-sigmatropic rearrangement, which is the key bond-forming step, leading to a di-imine intermediate. Subsequent cyclization and elimination of ammonia under acidic conditions yield the aromatic indole ring. researchgate.net Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the phenylhydrazine is incorporated into the final indole structure. researchgate.net
The reaction can be catalyzed by a variety of Brønsted acids, such as hydrochloric acid and sulfuric acid, as well as Lewis acids like zinc chloride and boron trifluoride. researchgate.net Polyphosphoric acid is also a commonly employed catalyst for this transformation. tsijournals.com The choice of catalyst and reaction conditions can significantly influence the yield and purity of the resulting indole derivative.
A prominent application of the Fischer indole cyclization of this compound is the synthesis of 2-phenylindole. tsijournals.comresearchgate.netarkat-usa.orgresearchgate.net This reaction is typically carried out by heating this compound with a catalyst. tsijournals.comarkat-usa.org Various catalysts and conditions have been reported for this synthesis, with zinc chloride being a classical choice. researchgate.net
The synthesis of this compound itself is a straightforward condensation reaction between acetophenone and phenylhydrazine, often catalyzed by a small amount of acid like acetic acid in a solvent such as ethanol. arkat-usa.org
Below is a table summarizing representative conditions for the synthesis of 2-phenylindole from this compound.
| Catalyst | Solvent | Temperature | Yield (%) | Reference |
| Zinc Chloride | None (neat) | 170°C | 72-80 | researchgate.net |
| Phosphoric Acid / Sulfuric Acid | None (neat) | 100-120°C | Not specified | arkat-usa.org |
| Choline (B1196258) chloride.2ZnCl2 | None (ionic liquid) | 95°C | 91 |
This table presents a selection of reported reaction conditions and is not exhaustive.
This compound can also be employed as a precursor for the synthesis of pyrazole (B372694) derivatives, another important class of heterocyclic compounds.
The Vilsmeier-Haack reaction of this compound provides a direct route to 1,3-disubstituted-1H-pyrazole-4-carbaldehydes. This reaction utilizes the Vilsmeier reagent, which is typically a mixture of a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and an acid chloride such as phosphoryl chloride (POCl₃).
The reaction of acetophenone phenylhydrazones with the Vilsmeier-Haack reagent leads to the formation of the corresponding 1-phenyl-3-aryl-4-formylpyrazoles in good yields. The process involves the formylation and cyclization of the hydrazone substrate. The reaction of phenylhydrazine with various acetophenones yields the substituted phenyl carbonyl hydrazone compounds, which then undergo cyclization using the Vilsmeier-Haack reagent to afford 3-substituted-1-phenyl-1H-pyrazole-4-carbaldehydes.
A proposed mechanism for this transformation involves the initial attack of the Vilsmeier reagent on the phenylhydrazone. This is followed by the loss of a molecule of HCl and subsequent cyclization initiated by an internal nucleophilic attack of the -NH group. The resulting intermediate then loses a molecule of dimethylamine (B145610) to form a pyrazole derivative. This pyrazole then undergoes an electrophilic substitution with another molecule of the Vilsmeier reagent to give an iminium salt, which upon hydrolysis yields the corresponding 4-formyl pyrazole.
The following table summarizes the synthesis of pyrazole-4-carbaldehyde derivatives from acetophenone phenylhydrazones.
| This compound Derivative | Reagents | Conditions | Product | Yield (%) | Reference |
| This compound | DMF, POCl₃ | 50-60°C, 5-6 h | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | 70-80 | |
| Substituted acetophenone phenylhydrazones | DMF, POCl₃ | Not specified | 3-Aryl-1-phenylpyrazole-4-carbaldehyde | Not specified |
This table provides examples of the Vilsmeier-Haack reaction on acetophenone phenylhydrazones.
While the reaction of hydrazines with diketene (B1670635) is a known method for the synthesis of pyrazolidin-3-one (B1205042) derivatives, a specific and detailed scholarly investigation into the direct cyclization of this compound with diketene to form pyrazolidin-3-one derivatives could not be identified in the conducted literature search. General methods for pyrazolidin-3-one synthesis often involve the reaction of hydrazines with α,β-unsaturated esters or β-keto esters. The reactivity of a pre-formed hydrazone like this compound with diketene towards the formation of a pyrazolidin-3-one ring is not well-documented in the available scientific literature. Further research would be required to explore the feasibility and scope of this specific transformation.
Pyrazole Ring Formation
General Pyrazole Synthesis via Condensation-Cyclization
This compound is a valuable precursor for the synthesis of polysubstituted pyrazoles, a class of heterocyclic compounds with diverse applications. A prominent method for this transformation is the Vilsmeier-Haack reaction. jocpr.comresearchgate.net In this process, this compound reacts with the Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The reaction proceeds through an initial electrophilic attack by the Vilsmeier reagent on the hydrazone, followed by cyclization and subsequent hydrolysis to yield 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. jocpr.comresearchgate.net This pyrazole derivative can then serve as a building block for more complex molecules. researchgate.net
The mechanism involves the formation of a Vilsmeier-Haack complex which is attacked by the phenylhydrazone. An intramolecular nucleophilic attack by the -NH group initiates cyclization. jocpr.com The resulting intermediate eliminates dimethylamine, and a second electrophilic substitution by the Vilsmeier reagent, followed by hydrolysis, affords the final 4-formyl pyrazole product. jocpr.com This method provides a reliable route to 1,3-disubstituted-4-formylpyrazoles from readily available acetophenone phenylhydrazones. researchgate.netuobaghdad.edu.iq
Fundamental Reaction Pathways
Oxidation Reactions Leading to Nitrogen-Containing Heterocycles
The oxidation of this compound and related ketone arylhydrazones opens pathways to various nitrogen-containing compounds. Treatment with oxidizing agents like lead tetraacetate (Pb(OAc)₄) can lead to the formation of α-acetoxy-α-phenylazo derivatives. dcu.iersc.org This reaction is believed to proceed via an electrophilic attack on the hydrazone's amino-NH group. rsc.org While the oxidation of aldehyde phenylhydrazones with lead tetraacetate can yield α-unsubstituted azo-acetates, ketone hydrazones produce these α-acetoxy azo compounds. researchgate.net
Another significant oxidation pathway involves the use of mercury(II) acetate (B1210297). The reaction of substituted acetophenone 4-nitrophenylhydrazones with mercury(II) acetate in acetic acid has been shown to yield substituted phenylglyoxal (B86788) bis-(4-nitrophenylhydrazones). This transformation involves a novel hydrazine-transfer reaction to the methyl group of the acetophenone moiety.
Reduction Reactions to Hydrazines or Reduced Forms
This compound can undergo reduction through several pathways, fundamentally altering its structure. One of the most notable is the Wolff-Kishner reduction, which converts a carbonyl group into a methylene (B1212753) group. wikipedia.orgncert.nic.in When acetophenone is first converted to its hydrazone (or phenylhydrazone) and then treated with a strong base like potassium hydroxide (B78521) at high temperatures, the C=N double bond is reduced, and nitrogen gas is eliminated, ultimately yielding ethylbenzene. ucla.edudoubtnut.com
Alternatively, the N-N single bond of the hydrazone moiety can be cleaved under different reductive conditions. The treatment of phenylhydrazones with reducing agents, such as sodium in boiling alcohol, can lead to the formation of aniline as one of the products, indicating a reductive cleavage of the nitrogen-nitrogen bond. uni.edu More modern methods, such as using low-valent titanium reagents, can also effectively reduce phenylhydrazine to aniline, suggesting a similar cleavage is possible for its derivatives. researchgate.net
Nucleophilic Substitution Reactions for Diverse Derivatives
While this compound is not a typical substrate for nucleophilic substitution, the nitrogen atom of the hydrazone can act as a nucleophile in addition-cyclization reactions to form diverse derivatives. A key example is in the synthesis of pyrazoles, where the initial step is often the nucleophilic attack of the hydrazone nitrogen onto an electrophilic partner.
For instance, in reactions with 1,3-dicarbonyl compounds or their equivalents, the hydrazone nitrogen initiates a condensation reaction, which is followed by cyclization and dehydration to form the stable pyrazole ring. This reactivity highlights the role of the hydrazone as a binucleophilic reagent in the construction of heterocyclic systems.
Cyclic-Sigmatropic Rearrangement
This compound is a classic substrate for the Fischer indole synthesis, a powerful reaction for constructing the indole nucleus that proceeds via a studylib.netstudylib.net-sigmatropic rearrangement. studylib.netwikipedia.orgalfa-chemistry.com The reaction is catalyzed by Brønsted or Lewis acids, such as polyphosphoric acid or zinc chloride. studylib.netwikipedia.orgorgsyn.org
The established mechanism begins with the acid-catalyzed tautomerization of the phenylhydrazone to its enamine or 'ene-hydrazine' form. This intermediate then undergoes a concerted, thermally allowed studylib.netstudylib.net-sigmatropic rearrangement, analogous to a Claisen or Cope rearrangement. alfa-chemistry.comnih.gov This key step forms a new C-C bond and results in a di-imine intermediate. Subsequent intramolecular cyclization to form an aminoacetal, followed by the acid-catalyzed elimination of an ammonia molecule, leads to the formation of the aromatic indole ring. wikipedia.orgnih.gov In the case of this compound, this sequence yields the valuable compound 2-phenylindole. studylib.netorgsyn.orgslideshare.net
Structure-Reactivity Relationships and Substituent Effects
The reactivity of acetophenone in forming this compound is significantly influenced by substituents on the acetophenone phenyl ring. Kinetic studies have demonstrated a clear relationship between the electronic properties of these substituents and the rate of reaction. asianpubs.orgasianpubs.org These effects can be quantified using the Hammett equation and other linear free energy relationships (LFER). asianpubs.orgiosrjournals.org
It has been observed that in various solvent media, higher polarity tends to increase the magnitudes of both the inductive and resonance reaction constants (ρI and ρR). asianpubs.orgasianpubs.org Furthermore, the presence of neutral salts like NaCl and NaNO₃ can influence the reaction kinetics, with observed increases in the resonance contribution and decreases in the inductive contribution of the substituents as salt concentration increases. iosrjournals.org This detailed analysis underscores how modifying the electronic landscape of the acetophenone starting material can predictably alter its reactivity towards phenylhydrazine.
Interactive Data Table: Effect of Substituents on Phenylhydrazone Formation Rate
The table below summarizes the rate constants for the reaction of various para-substituted acetophenones with phenylhydrazine in an 80% acetic acid medium. You can sort the data by clicking on the column headers to observe the trends.
| Substituent (X) | Substituent Group | Rate Constant (k₁) x 10⁴ s⁻¹ |
| p-OCH₃ | Methoxy (B1213986) | 2.58 |
| p-CH₃ | Methyl | 3.12 |
| H | Hydrogen | 4.33 |
| p-F | Fluoro | 5.50 |
| p-Cl | Chloro | 6.02 |
| p-NO₂ | Nitro | 18.60 |
Data sourced from kinetic studies on acetophenone-phenylhydrazine reactions. asianpubs.orgiosrjournals.org
Chemical Reactivity and Derivatization Strategies
The reactivity of acetophenone (B1666503) phenylhydrazone and its formation are significantly influenced by the nature and position of substituents on the acetophenone ring. Kinetic studies on the formation of phenylhydrazones from para-substituted acetophenones (p-X-C₆H₄COCH₃) with phenylhydrazine (B124118) reveal a clear correlation between the electronic properties of the substituent and the reaction rate.
Electron-withdrawing groups (EWGs) on the acetophenone ring generally increase the rate of phenylhydrazone formation. This is because EWGs enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by phenylhydrazine. Conversely, electron-donating groups (EDGs) decrease the reaction rate by reducing the electrophilicity of the carbonyl carbon.
A study on the kinetics of the reaction between p-substituted acetophenones and phenylhydrazine in 80% acetic acid – 20% water solvent medium demonstrated this trend. The observed pseudo-first-order rate constants (k₁) show a decrease in reaction rate with the introduction of electron-donating groups like methoxy (B1213986) (-OCH₃) and methyl (-CH₃), and an increase with electron-withdrawing groups like fluoro (-F), chloro (-Cl), and nitro (-NO₂). asianpubs.org
The effect of these substituents can be quantified using the Hammett equation, which relates reaction rates to the electronic properties of substituents. The rate data from kinetic studies are often fitted into an extended linear free energy relationship (LFER) equation to separate the inductive and resonance effects of the substituents. asianpubs.orgiosrjournals.org The inductive effect refers to the transmission of charge through a chain of atoms by electrostatic induction, while the resonance effect involves the delocalization of electrons through the π-system.
The following interactive table presents the pseudo-first-order rate constants for the formation of acetophenone phenylhydrazone from various p-substituted acetophenones.
| Substituent (X) | Rate Constant (k₁) x 10⁻⁴ s⁻¹ |
| p-OCH₃ | 1.84 |
| p-CH₃ | 2.51 |
| H (parent) | 3.16 |
| p-F | 3.47 |
| p-Cl | 3.98 |
| p-NO₂ | 10.23 |
Data sourced from a kinetic study of the acetophenone-phenylhydrazine reaction in an 80% acetic acid – 20% water medium at 30°C. asianpubs.org
In the context of derivatization, such as the Fischer indole (B1671886) synthesis, substituents on the phenylhydrazone moiety can also dictate the regioselectivity of the cyclization process. For instance, in the Fischer indole synthesis of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone, the methoxy group can lead to the formation of an "abnormal" product, ethyl 6-chloroindole-2-carboxylate, as the main product when using HCl/EtOH, resulting from cyclization on the side of the benzene (B151609) ring bearing the substituent. nih.gov This highlights that substituents not only affect reaction rates but can also dramatically alter the structure of the final product.
The reactivity of this compound can be better understood by comparing it with other hydrazones, such as acetone (B3395972) phenylhydrazone and tosylhydrazones.
Acetone Phenylhydrazone:
Acetone phenylhydrazone, derived from a simple aliphatic ketone, shares some reactivity patterns with this compound. For example, both compounds readily react with diketene (B1670635) to yield substituted pyrazolidin-3-one (B1205042) derivatives. evitachem.com This indicates that the fundamental reactivity of the hydrazone functional group in this type of cyclization is similar. However, the presence of the phenyl group in this compound, in place of a methyl group in acetone phenylhydrazone, introduces electronic and steric differences that can influence the rates and outcomes of other reactions. The phenyl group's ability to participate in resonance can stabilize intermediates differently than a methyl group.
Tosylhydrazones:
Tosylhydrazones, such as acetophenone N-tosylhydrazone, exhibit markedly different reactivity compared to phenylhydrazones. While phenylhydrazones are classic precursors for the Fischer indole synthesis, which involves an acid-catalyzed intramolecular electrophilic substitution, tosylhydrazones are renowned for their role in reactions that generate carbenes or vinyl anions under basic conditions. wikipedia.orgwikipedia.org
Key reactions of tosylhydrazones include:
Shapiro Reaction: This reaction involves the treatment of a tosylhydrazone with a strong base (like organolithium reagents) to form a vinyllithium (B1195746) species, which can then be reacted with various electrophiles. wikipedia.org
Bamford-Stevens Reaction: In this reaction, a tosylhydrazone is treated with a base like sodium methoxide (B1231860) to generate a diazo compound, which then decomposes to a carbene. wikipedia.org
This divergent reactivity stems from the properties of the tosyl group (-SO₂C₆H₄CH₃). It is a strong electron-withdrawing group and a good leaving group. In the presence of a strong base, the acidic N-H proton is removed, and subsequent elimination of the tosylsulfinate anion leads to the formation of a diazo intermediate. This pathway is not readily accessible for phenylhydrazones under similar conditions.
The following table provides a comparative overview of the characteristic reactions of these hydrazones.
| Hydrazone Type | Precursor Carbonyl | Key Reagent Type | Characteristic Reaction | Primary Product Type |
| This compound | Acetophenone | Acid (e.g., H₂SO₄, ZnCl₂) | Fischer Indole Synthesis | Indoles |
| Acetone Phenylhydrazone | Acetone | Acid (e.g., H₂SO₄, ZnCl₂) | Fischer Indole Synthesis | Indoles |
| Acetophenone Tosylhydrazone | Acetophenone | Strong Base (e.g., BuLi) | Shapiro Reaction | Alkenes/Vinyllithiums |
| Acetophenone Tosylhydrazone | Base (e.g., NaOMe) | Bamford-Stevens Reaction | Carbenes/Diazo Compounds |
This comparative analysis underscores that while all are hydrazones, the substituent on the nitrogen atom (phenyl vs. tosyl) fundamentally dictates the chemical behavior and synthetic utility of the molecule. This compound is primarily a tool for constructing indole rings through acid-catalyzed cyclization, whereas tosylhydrazones are precursors for carbenes and vinyl anions in base-mediated reactions.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of acetophenone (B1666503) phenylhydrazone. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and energy.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For acetophenone phenylhydrazone and its derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(2d, 2p), are employed to determine optimized molecular geometries. researchgate.net These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data from techniques like X-ray crystallography. researchgate.net
Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
Global reactivity descriptors, calculated from the HOMO and LUMO energies, provide quantitative measures of the molecule's reactivity.
Table 1: Global Reactivity Descriptors from DFT Calculations
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |
This table presents the conceptual framework for descriptors derived from DFT calculations. Actual values are specific to the computational level and basis set used.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are computationally intensive but highly accurate methods for studying chemical systems. acs.org These "from the beginning" calculations are based solely on fundamental physical constants and are used to investigate reaction mechanisms and transition states. For reactions involving this compound, such as the Fischer indole (B1671886) synthesis, ab initio methods can be used to map the potential energy surface, identify intermediates, and calculate activation barriers. While DFT is more commonly used for larger systems, ab initio calculations provide benchmark data and a deeper understanding of the electronic effects governing the reaction pathways. acs.org
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. These simulations are crucial for understanding conformational changes and interactions with other molecules, such as proteins or solvents.
In the context of medicinal chemistry, derivatives of this compound have been investigated as inhibitors of various enzymes, such as cathepsins. nih.gov MD simulations are instrumental in studying the stability of the ligand-protein complex. After docking the molecule into the active site of a protein, an MD simulation is run to observe the behavior of the complex over a period of nanoseconds. nih.gov
Key metrics for assessing stability include the Root Mean Square Deviation (RMSD) of the protein and ligand, which measures the average deviation of atomic positions from a reference structure. A stable RMSD over time suggests a stable binding mode. aiche.org The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can pinpoint which parts of the protein are flexible and which are interacting with the ligand. These simulations provide valuable information on the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. lu.se
This compound can exist in different conformations, primarily due to rotation around single bonds. The most stable conformers are typically the (E)-diastereomers. rcsi.com Computational studies can determine the relative energies of different conformers, identifying the most populated states. rcsi.com
Furthermore, hydrazones can exhibit tautomerism, existing in equilibrium between the hydrazone, azo, and enehydrazine forms. Quantum chemical calculations are used to determine the relative stabilities of these tautomers in the gas phase and in different solvents. researchgate.net The calculations involve optimizing the geometry of each tautomer and calculating its free energy. Studies have shown that the inclusion of explicit solvent molecules in the computational model is often necessary to accurately reproduce experimental observations of tautomeric equilibria, as intermolecular hydrogen bonding with the solvent can play a significant role. mdpi.com The relative stability of tautomers is crucial as it dictates the molecule's reactivity and spectroscopic properties.
Prediction of Chemical Properties and Reactivity
Computational methods are increasingly used to predict the chemical and biological properties of molecules, reducing the need for extensive experimental screening. Quantitative Structure-Activity Relationship (QSAR) studies are a prime example of this approach. researchgate.net
In QSAR studies, a statistical relationship is established between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR models can be developed to predict their potential as antimicrobial, anticonvulsant, or anti-inflammatory agents. These models use molecular descriptors calculated from the compound's structure (e.g., electronic, steric, and hydrophobic properties) to predict activity. researchgate.net In silico tools can also predict pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME), which are crucial for drug development. mdpi.com
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of varying electron potential on the molecular surface. For aromatic compounds like this compound, MEP analysis helps in identifying the sites susceptible to chemical reactions. researchgate.net Information about the charge density distribution, shape, and size of the molecule can be ascertained from these maps. researchgate.net Typically, regions with negative potential (colored in shades of red) are rich in electrons and are prone to electrophilic attack, while regions with positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. Green areas represent neutral potential. In this compound, the nitrogen atoms of the hydrazone group and the phenyl rings would be expected to show distinct electrostatic potentials, guiding predictions of intermolecular interactions.
First Hyperpolarizability and Non-linear Optical Properties
Non-linear optical (NLO) materials are of significant interest for their applications in photonics and optoelectronics. The first hyperpolarizability (β) is a key quantum chemical property that determines a molecule's NLO response. researchgate.net Compounds with extended π-conjugated systems, such as hydrazone derivatives, are known to exhibit significant NLO properties. scirp.org Computational quantum chemical methods are employed to calculate the first hyperpolarizability and predict the NLO behavior of molecules like this compound. researchgate.net The magnitude of the first hyperpolarizability is indicative of the material's potential for applications such as second harmonic generation (SHG). researchgate.net Theoretical calculations for similar organic compounds have shown that computational methods can reliably predict NLO properties, making them attractive objects for study in this field. nih.govnih.gov
| Property | Description | Significance for this compound |
|---|---|---|
| First Hyperpolarizability (β) | A measure of a molecule's ability to exhibit second-order non-linear optical effects. | Indicates potential for use in optical devices, frequency conversion, and other photonic applications due to its conjugated π-electron system. |
| Computational Methods | Techniques like Density Functional Theory (DFT) (e.g., CAM-B3LYP, B3LYP) and Hartree-Fock (HF) are used for calculation. mdpi.com | Allow for the theoretical prediction of NLO properties before synthesis and experimental validation. |
| Structural Influence | The presence of donor-acceptor groups and the extent of π-conjugation significantly influence the β value. | Substituents on the phenyl rings of this compound could be computationally modeled to optimize its NLO response. |
In Silico Mechanistic Projections and Reaction Pathway Modeling
Computational modeling is instrumental in elucidating the reaction mechanisms involved in the synthesis of this compound. The standard synthesis involves a condensation reaction between acetophenone and phenylhydrazine (B124118), typically catalyzed by an acid like glacial acetic acid.
In silico studies can model this pathway:
Protonation: Acetic acid, acting as a Brønsted acid catalyst, protonates the carbonyl oxygen of acetophenone. This step increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The terminal nitrogen atom of phenylhydrazine performs a nucleophilic attack on the now more electrophilic carbonyl carbon.
Intermediate Formation: This attack leads to the formation of a tetrahedral carbinolamine intermediate.
Dehydration: Subsequent proton transfer and elimination of a water molecule (dehydration) results in the formation of the C=N double bond, yielding the final this compound product.
Modeling this reaction pathway allows for the study of transition states and intermediates, providing a deeper understanding of the reaction kinetics and the role of the catalyst.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Biological Hypothesis Generation (Computational Predictions Only)
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational techniques used in drug discovery to predict the biological activity of chemical compounds based on their molecular structures. nih.govbiointerfaceresearch.com These methods are valuable for generating hypotheses about the potential therapeutic applications of molecules like this compound.
Prediction of Enzyme Inhibition Potential (e.g., Anti-Cathepsin Activity)
Cathepsins are a family of proteases that have become promising molecular targets for various diseases. nih.gov Computational studies have been performed on derivatives of this compound to predict their potential as inhibitors of these enzymes. Structure-activity relationship (SAR) studies on pyrazole (B372694) derivatives based on this compound have explored their inhibitory potency against cathepsins B, H, and L. nih.gov The results from these computational and biological studies indicate that some of these compounds demonstrate significant anti-catheptic activity, with inhibition constants (Ki) in the nanomolar range. nih.gov Cathepsin L was found to be the most inhibited, followed by cathepsin B and cathepsin H. nih.gov Molecular docking simulations, a key component of these computational studies, help to visualize the binding interactions between the inhibitor and the active site of the enzyme. nih.gov
| Target Enzyme | Predicted Activity of Derivatives | Reported Inhibition Constant (Ki) |
|---|---|---|
| Cathepsin L | Most pronounced inhibition observed. nih.gov | Values in the order of 10-10 M have been reported for potent derivatives. nih.gov |
| Cathepsin B | Moderate inhibition observed. nih.gov | Values in the order of 10-10 M have been reported for potent derivatives. nih.gov |
| Cathepsin H | Least pronounced inhibition among the three. nih.gov | Values in the order of 10-10 M have been reported for potent derivatives. nih.gov |
Computational Screening for Antimicrobial, Antiviral, or Antiretroviral Activities based on Structural Similarity
In silico screening methods are widely used to predict the potential of compounds as antimicrobial or antiviral agents, saving significant time and resources compared to traditional screening. mdpi.com Phenylhydrazone derivatives have been identified as a class of compounds with a broad range of potential biological activities, including antimicrobial and anticancer properties. mdpi.comsciforum.net
Antimicrobial Activity: Computational screening of this compound and its derivatives often involves predicting physicochemical properties and adherence to criteria like Lipinski's rule of five to assess drug-likeness. mdpi.com These in silico predictions guide the synthesis and subsequent in vitro testing against various bacterial and fungal strains. mdpi.comresearchgate.net While some simple phenylhydrazones have shown weak to moderate antibacterial activity in evaluations, these computational approaches are crucial for identifying more complex derivatives with potentially higher potency. researchgate.netresearchgate.net
Antiviral Activity: The structural framework of this compound can be used as a query in computational screening campaigns against viral targets. By comparing its structure to known antiviral agents, it is possible to generate hypotheses about its potential activity. For instance, computational studies on related aromatic ketones like benzalacetophenones have been used to screen for activity against SARS-CoV-2 proteases. nih.gov Such computational approaches, including molecular docking and molecular dynamics simulations, can predict binding affinities and the stability of the compound-protein complex, thereby identifying potential candidates for further experimental investigation. mdpi.comnih.gov
Applications in Materials Science and Industrial Chemical Synthesis Research
Precursor in Dye and Pigment Chemistry Research
The chromophoric nature of the acetophenone (B1666503) phenylhydrazone molecule, arising from its extended system of conjugated double bonds, makes it a promising candidate for the synthesis of dyes and pigments. The core structure can be chemically modified to create a variety of colored compounds. Research in this area focuses on leveraging the phenylhydrazone moiety as a foundational block for larger, more complex dye and pigment molecules.
The general reactivity of hydrazones allows for their use in creating azo dyes. Although specific research detailing the synthesis of azo dyes directly from acetophenone phenylhydrazone is not extensively published, the established principles of azo coupling suggest its potential as a precursor. The synthesis would typically involve the introduction of an amino group onto one of the phenyl rings, followed by diazotization and coupling with another aromatic compound. The resulting azo dyes could exhibit a range of colors depending on the specific chemical groups attached to the aromatic rings.
Furthermore, the ability of hydrazones to form stable complexes with metal ions opens up possibilities for the creation of metal-complex pigments. These pigments often exhibit high stability and strong colors. Research into related hydrazone compounds has shown that they can act as ligands, binding to metal ions to form colored complexes. This suggests a potential application for this compound in the development of novel pigments with applications in paints, inks, and plastics.
Table 1: Potential Dye and Pigment Derivatives from this compound
| Derivative Class | Synthetic Approach | Potential Properties |
| Azo Dyes | Introduction of an amino group, diazotization, and azo coupling | Wide range of colors (yellow, orange, red) depending on the coupling component; good tinctorial strength. |
| Metal-Complex Pigments | Reaction with metal salts (e.g., copper, nickel, cobalt) | High stability to light and heat; potential for a variety of colors depending on the metal ion. |
| Heterocyclic Dyes | Cyclization reactions to form colored heterocyclic systems | Can lead to fluorescent dyes; properties are highly dependent on the resulting heterocyclic structure. |
Development of Advanced Materials with Tunable Properties (e.g., Organic Light Emitting Diodes)
In the field of advanced materials, this compound is primarily investigated as a precursor for synthesizing molecules with specific electronic and photophysical properties. A significant area of this research is in the development of materials for organic light-emitting diodes (OLEDs). While this compound itself is not typically a primary component in the final device, its derivative, 2-phenylindole (B188600), plays a crucial role.
2-Phenylindole is synthesized from this compound through the Fischer indole (B1671886) synthesis, a classic and efficient method for creating indole derivatives. researchgate.net 2-phenylindole and its derivatives are recognized for their use in the preparation of materials for OLEDs. researchgate.net These materials can be incorporated into various layers of an OLED, such as the emissive layer or the hole-transport layer, to improve the device's efficiency, stability, and color purity.
The properties of these materials can be "tuned" by making chemical modifications to the 2-phenylindole structure. For instance, adding different functional groups to the phenyl or indole rings can alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, affects the color of the emitted light and the charge-carrying capabilities of the material. Research in this area focuses on synthesizing a library of 2-phenylindole derivatives and systematically studying how their chemical structure influences their performance in OLED devices.
Table 2: Properties of 2-Phenylindole for OLED Applications
| Property | Relevance to OLEDs | Tunability |
| High Thermal Stability | Ensures the longevity and reliability of the OLED device by preventing degradation at operating temperatures. | Can be enhanced by incorporating rigid and bulky substituents. |
| Good Hole-Transporting Mobility | Facilitates the efficient movement of positive charges (holes) within the device, leading to improved efficiency. | Can be modified by the introduction of electron-donating groups. |
| Wide Bandgap | Allows for the emission of high-energy light, particularly in the blue region of the spectrum. | Can be adjusted by extending or restricting the conjugated system of the molecule. |
| Amorphous Morphology | Prevents the formation of crystalline domains in thin films, which can lead to device failure. | Promoted by the synthesis of non-planar molecular structures. |
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Hydrazone Transformations
The transformation of hydrazones is a key area of research, with a significant focus on developing novel and efficient catalytic systems. These systems aim to provide milder reaction conditions, higher selectivity, and access to novel chemical structures.
One promising area is the use of engineered enzymes. Biocatalysis offers an attractive alternative to traditional synthetic methods due to the high catalytic efficiencies and specificities of enzymes. nih.gov For instance, engineered imine reductases (IREDs) have been developed for the enantioselective reduction of hydrazones, a process that traditionally requires precious metals and costly chiral ligands. nih.gov Through directed evolution, an IRED variant was created that is 20-fold more active than the parent enzyme for reducing protected hydrazones, achieving high yields and excellent stereoselectivity (>99% e.e.). nih.gov
Another avenue is the development of novel organocatalysts. Aniline (B41778) has been shown to accelerate hydrazone formation and transimination through nucleophilic catalysis. acs.org More recently, new catalyst scaffolds like 2-aminophenols and 2-(aminomethyl)benzimidazoles have been discovered, which show high activity in promoting hydrazone formation in water at neutral pH. acs.org
Furthermore, N-heterocyclic carbenes (NHCs) are being explored for enantioselective transformations of hydrazones, activating the C=N and N-N bonds in unprecedented ways. researchgate.net Aminocatalysis is also being employed in cascade reactions, where a hydrazone can react with α,β-unsaturated aldehydes to construct complex polycyclic compounds with excellent diastereo- and enantioselectivities. acs.org Additionally, novel dehydrogenases have been identified that catalyze the oxidative hydrolysis of the carbon-nitrogen double bond in hydrazones, representing a biological mechanism for hydrazone degradation. nih.gov
Table 1: Examples of Novel Catalytic Systems for Hydrazone Transformations
| Catalytic System | Transformation | Key Features |
|---|---|---|
| Engineered Imine Reductases (HREDs) | Enantioselective reduction | Biocatalytic, high yield and selectivity (>99% e.e.), sustainable alternative to metal catalysts. nih.gov |
| Aniline / 2-Aminophenols | Hydrazone formation and transimination | Organocatalytic, operates at neutral pH in water, rate enhancement. acs.org |
| N-Heterocyclic Carbenes (NHCs) | Enantioselective β-carbon amination | Asymmetric C-N bond formation, synthesis of pyrazolidinone products. researchgate.net |
| Chiral Aminocatalysts | Friedel–Crafts alkylation / Michael cyclization cascade | Synthesis of highly functionalized tetrahydroindolizines, excellent diastereo- and enantioselectivities. acs.org |
Exploration of New Derivatization Reactions for Diverse Chemical Libraries
Acetophenone (B1666503) phenylhydrazone serves as a valuable scaffold for creating diverse chemical libraries through various derivatization reactions. These reactions introduce new functional groups and build complex molecular architectures, leading to compounds with a wide range of potential applications.
A primary application of acetophenone phenylhydrazone is in the Fischer indole (B1671886) synthesis, an acid-catalyzed rearrangement to form 2-phenylindole (B188600), a privileged scaffold in medicinal chemistry. slideshare.net Beyond this classic reaction, researchers are actively exploring new ways to derivatize the hydrazone core.
One major focus is the synthesis of novel heterocyclic compounds. For example, this compound-based pyrazole (B372694) derivatives have been designed and synthesized as potential inhibitors of cathepsin enzymes. nih.gov Hydrazide-hydrazone derivatives are also utilized as precursors for a variety of heterocycles, including coumarins, pyridines, thiazoles, and thiophenes, many of which exhibit interesting biological activities. nih.govmdpi.com The synthesis of these derivatives often involves a one-step condensation reaction between a substituted acetophenone and a substituted phenylhydrazine (B124118), which can yield a wide array of novel compounds. mdpi.com
Derivatization is also employed to create analytical reagents. For example, 2-hydrazinoquinoline (B107646) can be used as a derivatization agent that reacts with aldehydes and ketones to form hydrazones, which can then be analyzed by liquid chromatography-mass spectrometry (LC-MS). nih.gov This highlights the utility of the hydrazone-forming reaction in bioanalytical chemistry. The synthesis of new hydrazones often involves the condensation of a hydrazine (B178648) with a suitable aldehyde or ketone, a versatile reaction that allows for the creation of extensive libraries of compounds for screening. researchgate.netresearchgate.net
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental synthesis is accelerating the rational design of novel hydrazone derivatives with tailored properties. nih.gov In-silico techniques are increasingly used to predict molecular properties, guide synthetic efforts, and understand structure-activity relationships (SAR). nih.gov
For this compound derivatives, computational studies often begin with the prediction of physicochemical parameters. mdpi.com Molecular docking simulations are a powerful tool to predict how a molecule will bind to a therapeutic target. nih.gov This approach was used in the design of this compound-based pyrazole derivatives as cathepsin inhibitors, where simulations helped to understand the binding modes and inhibitory potential of the synthesized compounds. nih.gov These computational predictions are then validated and refined through experimental synthesis and biological testing, creating an iterative cycle that enhances the efficiency of the drug design process. nih.gov
Computational methods are also used to study reaction mechanisms and substituent effects. For the formation of this compound, the effect of different solvents and substituents on the reaction rate has been studied and fitted into the extended linear free energy relationship (LFER) equation to evaluate inductive and resonance effects. asianpubs.orgasianpubs.org This integration of computational and experimental work provides a deeper understanding of the molecule's reactivity and properties, enabling a more targeted approach to designing new functional molecules. nih.gov
Table 2: In-Silico Physicochemical Parameters for Phenylhydrazone Derivatives
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | LogP | H-bond Acceptors | H-bond Donors |
|---|---|---|---|---|---|
| HS1 | C14H11BrN4O4 | 407.17 | 3.55 | 6 | 1 |
| HS2 | C14H11BrN2O2 | 347.16 | 3.86 | 4 | 1 |
| HS3 | C20H15BrN2 | 375.26 | 5.86 | 2 | 1 |
| HS4 | C14H12N2O2 | 240.26 | 2.58 | 4 | 1 |
| HS5 | C14H12N2 | 208.26 | 3.59 | 2 | 1 |
Data derived from in-silico studies on various substituted phenylhydrazone derivatives. mdpi.com
Potential in Advanced Functional Materials Development
The unique structural and electronic properties of the hydrazone functional group make it an attractive building block for advanced functional materials. acs.orgnih.gov Hydrazones are being incorporated into sophisticated molecular architectures to create materials with tunable and responsive properties. acs.org
A key area of application is in the development of molecular switches. Hydrazone-based systems can undergo reversible configurational changes (E/Z isomerization) in response to external stimuli such as light (photoswitches) or changes in pH. nih.govacs.org This switching behavior allows for the dynamic control of a material's properties. Researchers are designing hydrazone photoswitches for applications in optical data storage and Raman-based imaging platforms. dartmouth.edu
The modular nature of hydrazone synthesis allows for easy tuning of their properties, which is advantageous for creating adaptive materials. acs.orgnih.gov They can be transformed in straightforward, one-step reactions into other functional molecules, such as visible-light-activated azo switches or fluorophores for sensing applications. acs.orgacs.org Furthermore, hydrazones are being explored as mechanophores, which can change their properties in response to mechanical force, opening pathways for materials that can sense and report mechanical stress. dartmouth.edu In the realm of soft materials, acylhydrazone cross-linkages are used to form hydrogels with enhanced stability and self-healing properties, making them promising for biomedical applications. researchgate.net
Table 3: Applications of Hydrazone-Based Functional Materials
| Material Type | Stimulus | Potential Application |
|---|---|---|
| Photoswitches | Light (Irradiation) | Molecular machines, optical data storage, Raman-based imaging. dartmouth.edu |
| Chemically-activated switches | pH, Metalation | Controllable liquid crystals, multistep switching cascades. nih.govacs.org |
| Fluorophores | Chemical binding | Sensing applications. acs.org |
| Mechanophores | Mechanical force | Responsive materials for stress sensing. dartmouth.edu |
Green Chemistry Approaches to this compound Synthesis and Reactions
In line with the growing emphasis on sustainable chemistry, green approaches to the synthesis and reactions of this compound are being actively developed. mdpi.com These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
A significant focus is on reducing or eliminating the use of volatile organic solvents. Solvent-free, or "neat," reaction conditions are a key strategy. mdpi.com An efficient, solvent-free synthesis of phenylhydrazone derivatives uses a recyclable, nanostructured diphosphate (B83284) (Na2CaP2O7) as a catalyst. researchgate.net This protocol is characterized by short reaction times, high yields, and the ability to reuse the catalyst multiple times without a significant loss of activity. researchgate.net
Microwave-assisted synthesis is another prominent green chemistry technique. mdpi.com Microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner product formation compared to conventional heating methods. minarjournal.com This method has been successfully applied to the synthesis of various hydrazone derivatives, often under solvent-free conditions, making it an environmentally and economically desirable protocol. minarjournal.com
The use of greener solvents is also being explored. Ionic liquids, such as choline (B1196258) chloride-zinc chloride mixtures, have been used as both the solvent and catalyst for the synthesis of this compound and its subsequent conversion to 2-phenylindole. rsc.org These solvents are non-volatile and can often be recycled, reducing the environmental impact of the process. The development of such green protocols is essential for the future of sustainable chemical manufacturing. ejcmpr.com
Table 4: Catalyst Recyclability in Green Phenylhydrazone Synthesis
| Cycle | Conversion (%) |
|---|---|
| Fresh | 98 |
| 1st Reuse | 98 |
| 2nd Reuse | 97 |
| 3rd Reuse | 97 |
| 4th Reuse | 96 |
Data for the Na2CaP2O7-catalyzed synthesis of a phenylhydrazone derivative under solvent-free conditions. researchgate.net
Q & A
Q. What is the standard protocol for synthesizing acetophenone phenylhydrazone, and what reagents are critical for this reaction?
this compound is synthesized by refluxing acetophenone with phenylhydrazine in ethanol, catalyzed by glacial acetic acid. The reaction involves condensation, where the ketone group of acetophenone reacts with the hydrazine group of phenylhydrazine. After refluxing, cooling the mixture induces crystallization, and the product is purified via recrystallization from ethanol. Key reagents include ethanol (solvent), acetic acid (catalyst), and stoichiometric equivalents of acetophenone and phenylhydrazine .
Q. How does acetic acid function mechanistically in the formation of this compound?
Acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen of acetophenone to increase its electrophilicity. This facilitates nucleophilic attack by phenylhydrazine, forming a carbinolamine intermediate. Subsequent dehydration (elimination of water) yields the hydrazone. The acid also stabilizes intermediates and transition states, accelerating the reaction .
Advanced Research Questions
Q. How do pH and buffer systems influence the kinetics of this compound formation?
Reaction kinetics are pH-dependent. At low pH (acidic conditions), carbinolamine formation is rate-determining, while at higher pH (basic conditions), dehydration becomes rate-limiting. Buffer systems (e.g., cyanoacetate, acetate) exhibit general acid-base catalysis, enhancing proton transfer steps. For example, at pH 2.56, rate constants increase linearly with buffer concentration, suggesting buffer participation in transition-state stabilization .
Q. What experimental approaches resolve contradictions in catalytic behavior between acetophenone and its substituted derivatives during phenylhydrazone formation?
Substituents like 2'-hydroxy groups alter reaction pathways. Unlike unsubstituted acetophenone, 2'-hydroxyacetophenone shows no general buffer catalysis due to intramolecular hydrogen bonding between the hydroxyl group and carbonyl oxygen. This steric and electronic effect is validated via kinetic studies comparing substituted and unsubstituted derivatives. Methods include pH-rate profiles, buffer dilution experiments, and Hammett correlations .
Q. How are substituent effects on reaction rates quantified in 2'-hydroxy-5'-substituted this compound formation?
Dual Hammett substituent parameter analysis is employed. Rate constants (log k) for carbinolamine formation from 2'-hydroxy-5'-substituted acetophenones correlate with substituent electronic effects (σ values) and hydrogen-bonding parameters. Linear free-energy relationships (LFERs) with slopes (ρ) near 1.2 indicate strong electronic modulation of the transition state .
Q. What methodologies are used to study this compound as a precursor in Fischer indole synthesis?
The hydrazone undergoes acid-catalyzed cyclization (e.g., using polyphosphoric acid, PPA) to form 2-phenylindole. Mechanistic studies involve isotopic labeling (e.g., deuterated solvents), kinetic isotope effects, and isolation of intermediates. Reaction conditions (temperature, acid strength) are optimized to favor indole formation over side reactions .
Q. How does solvent polarity affect the solubility and reactivity of this compound in synthetic applications?
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility and stabilize charged intermediates in reactions like Vilsmeier–Haack formylation. Ethanol/water mixtures are ideal for crystallization due to temperature-dependent solubility. Solvent effects on transition states are probed via linear solvation energy relationships (LSERs) .
Methodological Notes
- Kinetic Analysis : Use stopped-flow spectrophotometry to monitor rapid carbinolamine formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves hydrazone derivatives from byproducts .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict substituent effects on transition-state geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
